3-Bromo-4-butoxy-5-methoxybenzaldehyde
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Overview
Description
3-Bromo-4-butoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C12H15BrO3. It is a derivative of benzaldehyde, featuring bromine, butoxy, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-butoxy-5-methoxybenzaldehyde typically involves the bromination of 4-butoxy-5-methoxybenzaldehyde. One common method is the solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as the brominating reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-butoxy-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 3-substituted-4-butoxy-5-methoxybenzaldehydes.
Oxidation: The major product is 3-bromo-4-butoxy-5-methoxybenzoic acid.
Reduction: The major product is 3-bromo-4-butoxy-5-methoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-butoxy-5-methoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-butoxy-5-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Lacks the butoxy group, making it less hydrophobic.
3-Bromo-4-ethoxybenzaldehyde: Contains an ethoxy group instead of a butoxy group, affecting its solubility and reactivity.
3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde: Has a longer alkoxy chain, increasing its hydrophobicity.
Uniqueness
3-Bromo-4-butoxy-5-methoxybenzaldehyde is unique due to the presence of both butoxy and methoxy groups, which influence its solubility, reactivity, and potential applications in various fields. The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it versatile for different chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-4-butoxy-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGQFZHAWOKPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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